Superior Isolated Synthetic Yield and Enantiomeric Purity vs. 6,6,6-²H₃-3Z-Hexenal
In the seminal head-to-head synthesis study, (Z)-3,4-dideuteriohex-3-enal was obtained in 92% isolated yield with >99% purity via Dess–Martin periodinane oxidation of 3,4-²H₂-3Z-hexen-1-ol, compared to only 89% yield and >94% purity for the alternative isotopologue 6,6,6-²H₃-3Z-hexenal synthesized under analogous conditions [1]. The 3-percentage-point yield advantage and 5-percentage-point purity advantage are consequential for procurement decisions involving precious deuterated intermediates, where lower-yield syntheses directly increase per-milligram costs and impurity profiles.
| Evidence Dimension | Isolated synthetic yield and post-oxidation purity |
|---|---|
| Target Compound Data | 92% isolated yield; >99% purity |
| Comparator Or Baseline | 6,6,6-²H₃-3Z-hexenal: 89% yield; >94% purity |
| Quantified Difference | +3% absolute yield advantage; +5 percentage-point purity advantage |
| Conditions | Dess–Martin periodinane oxidation in fluorotrichloromethane (Freon 11); same laboratory, same publication |
Why This Matters
Higher yield and purity translate directly to lower effective cost per usable milligram and reduced need for additional purification, making this isotopologue the more economical choice for budget-constrained tracer studies.
- [1] Fielder, S.; Rowan, D. D. The synthesis of 3,4-²H₂-3Z-hexenal and 6,6,6-²H₃-3Z-hexenal. J. Label. Compd. Radiopharm. 1995, 36 (5), 465–470. View Source
